molecular formula C18H12F2N2O3 B2450455 (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1181479-52-6

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2450455
CAS No.: 1181479-52-6
M. Wt: 342.302
InChI Key: BVUBQMCQLSJBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H12F2N2O3 and its molecular weight is 342.302. The purity is usually 95%.
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Scientific Research Applications

Sensing and Detection

Compounds similar to "(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide" have been explored for their sensing and detection capabilities, particularly for anions such as fluoride. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit colorimetric sensing behavior towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. Such compounds could be used for the naked-eye detection of specific anions in solution, highlighting their potential in environmental monitoring and chemical analysis (Younes et al., 2020).

Antipathogenic Activity

Another area of research is the development of compounds with antipathogenic activity. Thiourea derivatives, including benzamide compounds, have been synthesized and tested for their antimicrobial properties, particularly against bacterial cells known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies demonstrate the potential of benzamide derivatives for the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Antimycobacterial Activity

Research into antimycobacterial agents has also involved compounds with structures similar to "this compound." A study on the synthesis and antimycobacterial activity of various substituted prop-2-enamides reported modest growth inhibition of Mycobacterium tuberculosis, highlighting their potential in the fight against tuberculosis (Sanna et al., 2002).

Fluorescence Derivatization

Fluorescence derivatization of amino acids using compounds that can be coupled to amino groups has been explored for its applicability in biological assays. These derivatization techniques allow for the detection and analysis of amino acids in various samples, demonstrating the utility of benzamide derivatives in bioanalytical chemistry (Frade et al., 2007).

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3/c19-13-1-3-15(20)11(8-13)7-12(10-21)18(23)22-14-2-4-16-17(9-14)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBQMCQLSJBDI-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.